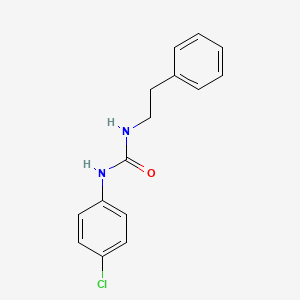

1-(4-Chlorophenyl)-3-phenethylurea

説明

The exact mass of the compound N-(4-chlorophenyl)-N'-(2-phenylethyl)urea is 274.0872908 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-chlorophenyl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAZROGNZZIRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Chlorophenyl 3 Phenethylurea

Foundational Synthetic Routes for Urea (B33335) Formation

The formation of the urea linkage can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the presence of other functional groups in the molecules.

The most direct and widely utilized method for synthesizing unsymmetrical ureas is the condensation reaction between an isocyanate and a primary or secondary amine. commonorganicchemistry.comrsc.org This reaction is typically efficient and proceeds under mild conditions.

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group. This forms a zwitterionic tetrahedral intermediate, which then undergoes a rapid proton transfer to yield the stable urea product. The reaction is generally carried out in an inert solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), at room temperature. commonorganicchemistry.com A key advantage of this method is that it does not typically require a base or catalyst, and the reaction often goes to completion with high yields. commonorganicchemistry.com

The general reaction is as follows: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

This approach is particularly valuable for creating unsymmetrical ureas, as the two different substituents (R and R') are introduced from distinct precursor molecules.

While isocyanate-amine condensation is prevalent, concerns over the toxicity and handling of isocyanates and their phosgene-based precursors have driven the development of alternative methods. rsc.org These routes often generate the isocyanate in situ or use other carbonyl sources.

Phosgene-Free Reagents:

Carbonyldiimidazole (CDI): CDI serves as a safer substitute for phosgene. It reacts with an amine to form an imidazolide intermediate, which then reacts with a second amine to form the urea. The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

Triphosgene: A solid and thus more easily handled source of phosgene, triphosgene can be used to generate isocyanates from amines or to directly couple two amines. commonorganicchemistry.com However, it still produces highly toxic phosgene during the reaction.

S,S-dimethyl dithiocarbonate (DMDTC): This reagent can be used as a phosgene substitute for the carbonylation of aliphatic amines to produce N,N'-dialkylureas. organic-chemistry.org

In Situ Isocyanate Generation:

Hofmann Rearrangement: This reaction converts a primary amide into an isocyanate intermediate using a reagent like phenyliodine diacetate. The isocyanate can then be trapped by an amine to form a urea. organic-chemistry.org

Curtius Rearrangement: Acyl azides can undergo thermal or photochemical rearrangement to form isocyanates, which are then reacted with amines to yield ureas. organic-chemistry.org

From Carbamates: Reactive carbamates, such as phenyl or isopropenyl carbamates, can react with amines to produce ureas. commonorganicchemistry.com

Other Methods:

Transamidation of Urea: The direct reaction of an amine with urea can form N-substituted ureas. This method is attractive due to the low cost and safety of urea but often requires catalysts and/or elevated temperatures to proceed efficiently. rsc.orgnih.gov The reaction is believed to proceed through the in situ generation of isocyanic acid from urea decomposition. nih.gov

Electrocatalytic Synthesis: An emerging sustainable approach involves the electrocatalytic coupling of carbon dioxide (CO₂) with various nitrogen sources (like nitrates or N₂) to form the urea backbone under ambient conditions. nih.gov

The following table summarizes some common alternative coupling reagents for urea synthesis.

| Reagent Class | Example(s) | Byproducts/Considerations |

| Phosgene Equivalents | Triphosgene, Carbonyldiimidazole (CDI) | Forms toxic phosgene in situ; order of addition can be critical. commonorganicchemistry.com |

| Carbamates | Phenyl carbamates, Isopropenyl carbamates | Reactions with phenyl carbamates can be reversible. commonorganicchemistry.com |

| Rearrangement Precursors | Primary amides (Hofmann), Acyl azides (Curtius) | Generates isocyanate in situ, avoiding direct handling. organic-chemistry.org |

| Carbonyl Sources | Urea, CO₂ | Transamidation with urea requires heat; CO₂ methods are still in development. nih.govnih.gov |

| Peptide Coupling Reagents | DCC, DIC, EDC | Primarily for amide bond formation but can be adapted; racemization can be a concern. researchgate.netpeptide.com |

Targeted Synthesis of 1-(4-Chlorophenyl)-3-phenethylurea

The synthesis of this compound is most effectively accomplished via the isocyanate-amine condensation route, which provides a clean and high-yielding pathway to the target molecule. nih.govacs.org

The specific reaction involves coupling 4-chlorophenyl isocyanate with phenethylamine.

Cl-C₆H₄-N=C=O + C₆H₅CH₂CH₂-NH₂ → Cl-C₆H₄-NH-C(=O)-NH-CH₂CH₂C₆H₅

The successful synthesis of the final compound hinges on the availability and purity of its key precursors: 4-chlorophenyl isocyanate and phenethylamine.

4-Chlorophenyl isocyanate: This is a commercially available reagent. It is typically prepared industrially by the phosgenation of 4-chloroaniline.

Phenethylamine: This precursor is also widely available from commercial suppliers. For the synthesis of specific analogues where the required substituted phenethylamines are not commercially available, they can be prepared from corresponding phenylacetonitriles. nih.govacs.org A common synthetic route involves the chemical reduction of the nitrile group. Reagents such as lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃), or borane dimethyl sulfide complex (BMS), are effective for this transformation. nih.govacs.org

Purification of these precursors, if necessary, typically involves standard laboratory techniques such as distillation for liquids or recrystallization for solids to ensure high purity before their use in the final coupling step.

To maximize the yield and purity of this compound, several factors in the condensation reaction can be optimized:

Stoichiometry: Using a slight excess of one reagent (typically the more accessible or easily removed one) can help drive the reaction to completion. However, a near 1:1 molar ratio is generally effective.

Solvent: The choice of a dry, aprotic solvent like THF or DCM is crucial to prevent unwanted side reactions, such as the hydrolysis of the isocyanate. commonorganicchemistry.com

Temperature: The reaction proceeds efficiently at room temperature, which minimizes the potential for side reactions that might occur at higher temperatures. commonorganicchemistry.com

Purification: After the reaction is complete, the product, this compound, is often a solid that can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to remove any unreacted starting materials or byproducts.

Rational Design and Synthesis of Structural Analogues and Derivatives

The core structure of this compound has been a template for the rational design and synthesis of various structural analogues. nih.govacs.org This work has been driven by the goal of exploring structure-activity relationships (SAR) for specific biological targets. nih.gov

The design strategy has involved creating hybrid molecules based on the scaffolds of other known compounds, such as Org27569 and PSNCBAM-1. nih.govacs.org The resulting alkyl-aryl-urea core of this compound possesses increased sp³ character compared to more planar diarylureas, a feature often associated with improved drug-like properties. nih.gov

Synthetic efforts have focused on introducing a variety of substituents onto the phenethyl portion of the molecule to probe the effects of size and electronic properties on activity. nih.govacs.org The synthesis of these analogues follows the same reliable isocyanate-amine condensation pathway, where substituted phenethylamines are reacted with 4-chlorophenyl isocyanate. nih.gov

The table below presents examples of synthesized analogues with substitutions on the phenyl ring of the phenethyl group.

| Compound | Substitution on Phenethyl Ring |

| Parent Compound | None |

| Analogue 1 | 3-Chloro (3-Cl) |

| Analogue 2 | 3-Fluoro (3-F) |

| Analogue 3 | 3-Methyl (3-Me) |

| Analogue 4 | 4-Chloro (4-Cl) |

| Analogue 5 | 4-Fluoro (4-F) |

| Analogue 6 | 4-Methyl (4-Me) |

Research has shown that substitutions at the 3-position of the phenethyl ring, such as chloro, fluoro, and methyl groups, can lead to enhanced biological potency in certain assays, whereas analogues with substitutions at the 4-position were generally found to be less potent. nih.govacs.org

Strategies for Modifying Aromatic Moieties (Chlorophenyl and Phenethyl Groups)

The two aromatic rings of this compound offer extensive opportunities for derivatization to probe their roles in ligand-receptor interactions.

Modification of the Phenethyl Group:

The primary synthetic route to this compound and its analogues involves the coupling of 4-chlorophenyl isocyanate with a corresponding phenethylamine derivative. nih.govnih.gov This approach is highly amenable to introducing a wide variety of substituents onto the phenyl ring of the phenethyl moiety by utilizing appropriately substituted phenethylamines.

Research into the SAR of this compound class has demonstrated that substitutions on the phenethyl ring significantly impact activity. nih.gov A general synthesis scheme is depicted below:

Scheme 1: General Synthesis of Phenethyl-Modified Analogues

4-Chlorophenyl isocyanate reacts with a substituted phenethylamine to yield the desired 1-(4-chlorophenyl)-3-(substituted-phenethyl)urea.

Studies have explored the introduction of various substituents, differing in size and electronic properties, at the 2-, 3-, and 4-positions of the phenethyl ring. nih.gov Key findings from these derivatization efforts are summarized in the table below.

| Position of Substitution | Substituent | Effect on Potency |

| 3-position | Cl, F, Me | Enhanced Potency |

| 4-position | Various | Generally less potent |

| 3-position | Br | Improved Potency |

| 4-position | Br | Comparable potency to unsubstituted |

| 3-position | CF₃ | Similar potency to 3-Cl and 3-F |

| 3-position | OCF₃ | Lower potency than unsubstituted |

The synthesis of the required substituted phenethylamine precursors can be achieved from the corresponding phenylacetonitriles. These nitriles are reduced to the primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride (AlCl₃) or with a borane dimethyl sulfide complex. nih.govnih.gov

Modification of the Chlorophenyl Group:

While much of the reported research has focused on the phenethyl moiety, the 4-chlorophenyl group is also a key target for modification. Strategies for altering this ring can provide insights into the binding pocket and tolerance for substitution. One approach involves the synthesis of analogues with additional substituents on the chlorophenyl ring. For instance, the synthesis of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has been reported, demonstrating that the chlorophenyl ring can be further functionalized. researchgate.net

The general synthetic strategy would involve preparing substituted 4-chloroanilines, converting them into the corresponding isocyanates, and then reacting them with phenethylamine. The conversion of a substituted aniline to an isocyanate can be achieved using phosgene or a safer phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI). nih.govmdpi.com

Approaches for Altering the Urea Linkage

The urea functional group is a critical pharmacophore, often involved in hydrogen bonding interactions with biological targets. nih.gov Altering this linkage can modulate binding affinity, selectivity, and pharmacokinetic properties.

Alternative Synthetic Methods for the Urea Moiety:

The most common method for synthesizing N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine. nih.gov However, several other methodologies exist that offer advantages in terms of safety, efficiency, or precursor availability.

Phosgene and Phosgene Equivalents: The classical approach involves the use of phosgene or its safer solid equivalent, triphosgene, to convert an amine into an isocyanate or a carbamoyl chloride intermediate, which then reacts with a second amine. nih.govmdpi.com Reagents like 1,1'-carbonyldiimidazole (CDI) can also be used to facilitate the coupling of two different amines to form an unsymmetrical urea. mdpi.com

Metal-Catalyzed Carbonylation: Palladium-based catalysts can be used to achieve the carbonylation of amines using carbon monoxide as the carbonyl source. This method avoids the use of phosgene and its derivatives. nih.gov

Rearrangement Reactions: Curtius, Hofmann, or Lossen rearrangements can be employed to generate an isocyanate intermediate from a carboxylic acid derivative (acyl azide), an amide, or a hydroxamic acid, respectively. This isocyanate can then be trapped with an amine to form the urea. nih.govresearchgate.net

"Green" Chemistry Approaches: A mild and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic solvents and offering a more environmentally friendly route. rsc.org

Bioisosteric Replacement of the Urea Linkage:

In medicinal chemistry, it is often desirable to replace a functional group with another that retains similar physicochemical properties while potentially improving metabolic stability, solubility, or potency. nih.gov Several bioisosteres for the urea moiety have been explored.

| Urea Bioisostere | Description |

| Thiourea | The direct analogue where the carbonyl oxygen is replaced by a sulfur atom. |

| Cyanoguanidine | This group can mimic the hydrogen bonding pattern of urea and has been used to improve properties like cell permeability. nih.gov |

| Squaramide | A four-membered ring system that can act as a rigid scaffold and a strong hydrogen bond donor, sometimes showing improved activity over the corresponding urea. nih.gov |

| 1,2,4-Oxadiazole | A five-membered heterocyclic ring that can serve as a non-classical bioisostere. nih.gov |

The synthesis of these bioisosteres requires different chemical strategies. For example, thioureas are typically synthesized from isothiocyanates, while the heterocyclic systems require multi-step synthetic sequences.

Stereochemical Considerations in Synthesis of Analogues

Stereochemistry can play a crucial role in the biological activity of chiral molecules. If an analogue of this compound contains a stereocenter, it is often necessary to synthesize and evaluate the individual enantiomers, as they may exhibit different potencies, selectivities, or metabolic profiles.

A potential stereocenter can be introduced by modifying the ethyl bridge of the phenethyl moiety, for example, by creating an analogue such as 1-(4-chlorophenyl)-3-(1-phenylethyl)urea. In such cases, the synthesis of enantiomerically pure or enriched compounds is highly desirable.

One common strategy for achieving this is to use a chiral starting material. For instance, the synthesis can be performed using commercially available enantiopure (R)- or (S)-1-phenylethylamine. nih.gov The reaction of (R)-1-phenylethylamine with an appropriate aryl isocyanate would yield the corresponding (R)-enantiomer of the urea derivative. nih.gov

Another approach involves the use of a chiral auxiliary. For example, (R)-1-phenylethylamine itself can be used as a chiral auxiliary to direct the stereoselective synthesis of more complex structures, which can then be elaborated into the final urea-containing target. researchgate.net Diastereoselective reductions of imines containing a chiral 1-arylethylamine motif have been shown to proceed with moderate to good stereoselectivity, allowing for the separation of the resulting diastereomers. researchgate.net

The synthesis and evaluation of both the (R)- and (S)-enantiomers of urea-based compounds have been reported in the literature, confirming the importance of stereochemistry in defining the biological activity of this class of molecules. nih.gov

Molecular Mechanisms of Action and Specific Biological Target Interactions

In Vitro Mechanistic Characterization in Defined Biological Systems

The in vitro properties of 1-(4-Chlorophenyl)-3-phenethylurea have been explored through various assays to understand its interaction with biological targets and its effects on cellular pathways.

Receptor Binding and Allosteric Modulation Studies

This compound has been identified as an allosteric modulator of the CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's affinity for and/or its response to endogenous or exogenous ligands. nih.gov

Studies on a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have been conducted to define their structure-activity relationships. While specific binding affinity values (like Kᵢ or IC₅₀) for the parent compound this compound are not detailed in the provided search results, the research highlights that substitutions on the phenethyl group significantly influence the potency of these analogs as CB1 negative allosteric modulators (NAMs). nih.govacs.org For example, introducing substituents like chloro, fluoro, or methyl at the 3-position of the phenethyl ring resulted in enhanced CB1 potency. nih.govacs.org Conversely, analogs with substitutions at the 4-position were generally less potent. nih.govacs.org This suggests that the binding pocket for this class of compounds on the CB1 receptor is sensitive to the steric and electronic properties of the phenethyl moiety. Further screening of a potent analog, RTICBM-189 (a 3-chloro analog), against more than 50 other protein targets showed no significant activity, indicating a high degree of selectivity for the CB1 receptor. nih.govacs.org

The functional effects of this compound and its analogs have been characterized using several key functional assays. These compounds have been evaluated for their ability to modulate CB1 receptor signaling in response to orthosteric agonists.

Calcium Mobilization Assays: These assays are used to measure the intracellular calcium concentration following receptor activation. For the 3-(4-chlorophenyl)-1-(phenethyl)urea series, potency was evaluated in CB1 calcium mobilization assays. nih.govacs.org

cAMP Assays: The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The ability of the 3-(4-chlorophenyl)-1-(phenethyl)urea analogs to modulate this pathway was a key part of their characterization. nih.govacs.org

GTPγS Binding Assays: This assay measures the activation of G-proteins, a critical step in GPCR signaling. A related allosteric modulator, PSNCBAM-1, demonstrated noncompetitive antagonism in [³⁵S]GTPγS binding studies, indicating its ability to inhibit the G-protein activation stimulated by CB1 agonists. nih.gov The potency of this antagonism was found to be dependent on the specific agonist used, a characteristic feature of allosteric modulation. nih.gov

These functional assays have collectively characterized the 3-(4-chlorophenyl)-1-(phenethyl)urea series as negative allosteric modulators (NAMs) of the CB1 receptor. nih.gov This means they reduce the efficacy of orthosteric agonists in activating the receptor. nih.gov

Cellular Pathway Modulation in Model Systems

The allosteric modulation of the CB1 receptor by compounds like this compound has significant implications for cellular signaling. By acting as NAMs, these compounds can attenuate the downstream effects of CB1 receptor activation by endogenous cannabinoids. nih.gov For instance, in electrophysiological studies, the related allosteric modulator PSNCBAM-1 was shown to reduce the inhibitory effect of a CB1 agonist on neurotransmitter release in the cerebellum. nih.gov Specifically, it abolished the reduction in miniature inhibitory postsynaptic currents (mIPSCs) frequency induced by the agonist CP55940. nih.gov This demonstrates that the allosteric modulation of the CB1 receptor can have tangible effects on neuronal excitability.

Biophysical Characterization of Compound-Target Interactions

The interaction between a ligand, such as this compound, and its biological target, the CB1 receptor, can be quantitatively assessed using advanced biophysical techniques. Among these, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal in elucidating the thermodynamics and kinetics of binding events. While specific published studies detailing the direct analysis of this compound with the CB1 receptor using these methods are not publicly available, the established application of these techniques for other CB1 receptor modulators provides a robust framework for understanding these interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govnih.govmdpi.comresearchgate.net It measures changes in the refractive index at the surface of a sensor chip where a target molecule, in this case, the CB1 receptor, is immobilized. nih.govnih.govmdpi.comresearchgate.net An analyte, the compound of interest, flows over this surface, and its binding to the immobilized receptor is detected as a change in the SPR signal, measured in response units (RU). nih.gov

Recent studies have successfully employed SPR to determine the receptor affinity constants of various synthetic cannabinoids for the CB1 receptor, demonstrating the method's reliability and effectiveness in this context. nih.govmdpi.comresearchgate.net This approach allows for the determination of key kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), which together provide the equilibrium dissociation constant (Kₑ), a measure of binding affinity.

Based on data from analogous compounds, a hypothetical SPR analysis of this compound interacting with the CB1 receptor could yield the following kinetic and affinity data:

| Parameter | Value | Description |

| kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ | Association rate constant, reflecting the rate of the 'on' or binding event. |

| kₑ (s⁻¹) | 3.0 x 10⁻³ | Dissociation rate constant, reflecting the rate of the 'off' or unbinding event. |

| Kₑ (nM) | 20 | Equilibrium dissociation constant (kₑ/kₐ), indicating the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kₑ signifies higher affinity. |

This interactive table presents hypothetical data based on typical values for similar compounds.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govpnas.org In a typical ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the target protein (CB1 receptor). nih.govpnas.orgmdpi.com The resulting heat change is measured and plotted against the molar ratio of the ligand to the protein.

This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can also be calculated.

A prospective ITC experiment for this compound binding to the CB1 receptor would provide the following thermodynamic parameters:

| Parameter | Value | Description |

| Stoichiometry (n) | 1.1 | The molar ratio of the ligand to the protein in the formed complex, suggesting a 1:1 binding model. |

| Affinity (Kₐ) (M⁻¹) | 5.0 x 10⁷ | The association constant, representing the strength of the binding interaction. |

| Enthalpy (ΔH) (kcal/mol) | -8.5 | The heat change upon binding, indicating whether the interaction is enthalpy-driven (exothermic) or requires heat input (endothermic). |

| Entropy (ΔS) (cal/mol/deg) | 6.7 | The change in the randomness of the system upon binding. |

This interactive table illustrates the expected thermodynamic data from an ITC analysis.

The combined insights from SPR and ITC would offer a comprehensive understanding of the molecular interactions between this compound and the CB1 receptor, crucial for the rational design and optimization of novel therapeutic agents targeting the endocannabinoid system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Key Pharmacophoric Features

1-(4-Chlorophenyl)-3-phenethylurea is recognized as a hybrid scaffold, combining features from known pharmacophores to enhance drug-like properties. nih.gov Its core structure consists of a 4-chlorophenyl group, a urea (B33335) bridge, and a phenethyl moiety. ontosight.ai This non-planar, alkyl-aryl-urea core provides increased sp³ character, which is often associated with improved pharmacological profiles. nih.gov

The key pharmacophoric features essential for its biological activity are:

A hydrogen bond donor and acceptor: The urea moiety is crucial, capable of forming multiple stable hydrogen bonds with target proteins. nih.gov

An aromatic ring with a halogen substituent: The 4-chlorophenyl group engages in specific interactions within the binding pocket of its targets. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity and Target Selectivity

Systematic modifications of the this compound scaffold have been instrumental in elucidating the SAR and optimizing its biological activity.

The 4-chlorophenyl ring is a critical component for the activity of this class of compounds. While direct SAR studies on substituting this specific ring in this compound are limited in the provided results, general principles from related phenylurea derivatives suggest its importance. For instance, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substitution patterns on the phenyl ring were critical for activity. nih.gov Para-substituted phenylurea derivatives showed more potent inhibitory activity compared to unsubstituted or ortho/meta-substituted compounds, which often lost all activity. nih.gov This highlights the sensitivity of the binding pocket to the position of substituents on this ring, suggesting that the 4-chloro substitution in this compound is likely optimal for its specific targets. The introduction of bulky substituents or alterations at the ortho- and meta-positions can lead to a loss of activity, indicating that the peripheral phenyl ring fits into a hydrophobic pocket that accommodates only small para-substituents. nih.gov

The phenethyl moiety has been a primary focus for SAR studies to enhance potency and selectivity. nih.govacs.org Research has shown that substitutions on the phenyl ring of the phenethyl group significantly impact biological activity. nih.govacs.orgacs.org

For example, in the context of cannabinoid type-1 (CB1) receptor allosteric modulators, introducing substituents with varying electronic properties and sizes to the phenethyl group has yielded significant insights. nih.gov It was found that substitutions at the 3-position, such as with chloro (Cl), fluoro (F), and methyl (Me) groups, led to enhanced potency. nih.govacs.orgacs.org In contrast, 4-position analogs were generally less potent. nih.govacs.orgacs.org

The electronic nature of the substituent also plays a crucial role. Strong electron-donating groups were generally preferred at the 4-position of the phenethyl ring but did not offer an improvement in potency over the unsubstituted analog. nih.gov Conversely, smaller and weaker electron-donating groups like a methyl group showed better potency when placed at the 3-position. nih.gov Interestingly, the presence of a hydrogen bond donating group, such as a hydroxyl group, at the 4-position of the phenyl ring was found to be detrimental to activity. nih.govacs.org

The following table summarizes the effects of various substitutions on the phenethyl moiety on the potency (pIC₅₀) of this compound analogs as CB1 receptor allosteric modulators. nih.gov

| Substituent on Phenethyl Ring | Position | pIC₅₀ |

| Unsubstituted | - | 6.83 |

| 3-Methyl | 3 | 7.38 |

| 4-Methyl | 4 | 6.87 |

| 3,4-Dimethyl | 3,4 | 7.32 |

| 3,5-Dimethyl | 3,5 | 7.54 |

| 3-Bromo | 3 | 7.49 |

| 4-Bromo | 4 | 6.83 |

| 2-Fluoro | 2 | 6.77 |

| 3-Fluoro | 3 | 7.29 |

| 4-Fluoro | 4 | 6.91 |

| 2-Methoxy | 2 | 5.80 |

| 3-Methoxy | 3 | 6.35 |

| 4-Methoxy | 4 | 6.67 |

| 3-Chloro | 3 | 7.49 |

| 4-Chloro | 4 | 6.94 |

The urea bridge is a cornerstone of the pharmacophore, primarily due to its ability to form critical hydrogen bonds with target receptors. nih.gov Alterations to this moiety can significantly impact biological activity. For instance, in the development of IDO1 inhibitors, replacing the NH group of the phenylurea with a CH group was explored to test the essentiality of the urea group for potency. nih.gov While specific data on such modifications for this compound is not detailed in the provided search results, the general principle in drug design is that the urea functionality provides a rigid and effective hydrogen bonding platform. nih.gov Disrupting the planarity of the urea derivative, for example through N-methylation, has been a strategy to enhance water solubility by reducing crystal packing energy. nih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound is a key determinant of its interaction with biological targets. The non-planarity of the alkyl-aryl-urea core is a significant feature, providing increased sp³ character which can lead to improved drug-like properties. nih.gov The conformation of the molecule, particularly the orientation of the 4-chlorophenyl and phenethyl groups relative to the urea bridge, dictates how it fits into the binding pocket of a receptor.

Studies on related phenylurea derivatives have highlighted the importance of conformational preferences. While solid-state studies often show a predominant isomer, in solution, these molecules exhibit more dynamic behavior. nih.gov The presence of substituents, particularly at the ortho position of the N-aryl group, can influence the conformation by promoting the formation of intermolecular hydrogen bonds. nih.gov The flexibility of the phenethyl chain also allows the molecule to adopt various conformations, which can be critical for binding to different biological targets or for modulating activity at a specific target. nih.govirb.hrnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For phenylurea derivatives, QSAR studies have been employed to develop statistically significant models that can predict biological activity. nih.govnih.gov These models often reveal the importance of specific physicochemical properties, such as distributed polar properties on the van der Waals surface, for activity. nih.gov

Cheminformatics approaches, including pharmacophore modeling and virtual screening, have been instrumental in identifying novel, potent inhibitors based on the phenylurea scaffold. researchgate.netresearchgate.net These methods allow for the rapid screening of large compound libraries to identify molecules that fit a specific pharmacophore model derived from active compounds like this compound. researchgate.net For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of urea derivatives to guide the rational design of more potent analogs. nih.gov These models provide insights into the favorable steric, electrostatic, and hydrophobic fields that correlate with higher biological activity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For the 1-(4-Chlorophenyl)-3-phenethylurea scaffold, molecular modeling has been crucial in elucidating its interaction with targets like the Cannabinoid Type-1 (CB1) receptor. nih.gov

Research efforts to develop potent and selective CB1 negative allosteric modulators (NAMs) utilized the 3-(4-chlorophenyl)-1-(phenethyl)urea scaffold, which was designed as a hybrid of known modulators Org27569 and PSNCBAM-1. nih.gov Modeling studies revealed that this class of compounds binds within the same pocket as their parent molecules and engages in similar interactions with the CB1 receptor. nih.gov The alkyl-aryl-urea core of this compound provides a non-planar structure with increased sp³ character, a feature often associated with improved drug-like properties. nih.gov Docking simulations help identify key amino acid residues within the binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, which are critical for its biological activity.

Table 1: Predicted Ligand-Target Interactions from Molecular Docking This table is illustrative of typical data obtained from docking studies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cannabinoid Receptor 1 (CB1) | Data not specified | Not explicitly detailed in search results | Allosteric binding |

| Epidermal Growth Factor Receptor (EGFR) | -9.9 | Not explicitly detailed in search results | Hydrogen Bonds, van der Waals |

| c-MET/VEGFR-2 | IC₅₀: 1040 nM (c-MET), 1580 nM (VEGFR-2) | Not explicitly detailed in search results | Not specified |

Note: Data for EGFR and c-MET/VEGFR-2 are for structurally similar urea (B33335) compounds, illustrating the application of docking to this chemical class. researchgate.netnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of a ligand-receptor complex over time. biotech-asia.org This computational method models the physical movements of atoms and molecules, providing insights into the stability of the binding pose predicted by docking. nih.gov For a compound like this compound, MD simulations can confirm whether the initial docked orientation is maintained or if conformational changes occur in the ligand or the protein. biotech-asia.org

Key insights from MD simulations include the analysis of root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of intermolecular interactions, such as hydrogen bonds, over the simulation period. nih.gov These simulations are crucial for validating the stability of the ligand in the binding pocket and understanding the energetic contributions of various residues to the binding affinity. nih.govnih.gov

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand/protein over time compared to a reference structure. | Indicates the stability of the complex. A low, stable RMSD suggests a stable binding pose. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible or rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over time. | Determines the key stable interactions anchoring the ligand in the binding site. |

| Binding Free Energy (e.g., MM/GBSA) | Calculates the estimated free energy of binding for the ligand-receptor complex. | Provides a quantitative measure of binding affinity and can correlate with experimental activity. nih.gov |

In Silico Screening for Novel Analogue Discovery

The this compound scaffold serves as an excellent starting point for in silico screening and the discovery of novel analogues. By using this core structure as a template, researchers can computationally design and evaluate large libraries of related compounds to identify candidates with potentially improved properties.

This approach was successfully used in the development of CB1 NAMs, where a series of analogues were created by adding substituents with different sizes and electronic properties to the phenethyl group of the parent compound. nih.govacs.org This systematic exploration of the structure-activity relationship (SAR) led to the finding that substitutions at the 3-position of the phenethyl ring, such as with chloro (Cl), fluoro (F), or methyl (Me) groups, enhanced potency. nih.gov In contrast, analogues with substitutions at the 4-position were generally less potent. nih.govacs.org This guided approach resulted in the identification of compound 31 (RTICBM-189), a 3-chloro analogue with significantly enhanced potency and excellent brain permeation. nih.gov

Table 3: Analogue Development Based on the this compound Scaffold

| Compound ID | Substitution on Phenethyl Ring | Relative Potency (CB1 Receptor) |

| 4 | Unsubstituted | Baseline |

| 28 | 3-Fluoro | Higher than baseline |

| 31 (RTICBM-189) | 3-Chloro | Enhanced potency |

| 34 | 3-Trifluoromethyl | Similar to 3-Chloro analogue |

| 11 | 3-Methoxy (electron-donating) | Lower potency |

| 36 | 3-Trifluoromethoxy (electron-withdrawing) | More potent than 3-Methoxy analogue |

Source: Data derived from studies on CB1 receptor negative allosteric modulators. nih.gov

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule. nih.gov These calculations provide fundamental information about electron distribution, orbital energies, and molecular reactivity, which are essential for understanding ligand-target interactions. nih.govdntb.gov.ua

For this compound and its analogues, quantum calculations can determine properties like the electrostatic potential surface, which indicates regions of positive and negative charge that are favorable for electrostatic interactions with a receptor. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. nih.gov While specific DFT results for this compound were not detailed in the searched literature, the investigation of substituents with varying electronic properties strongly implies the use of these principles in the rational design of its analogues. nih.gov

Table 4: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

| Property | Description | Significance in Drug Design |

| Electrostatic Potential (ESP) | A 3D map of the electronic charge distribution around the molecule. | Identifies electron-rich (negative) and electron-poor (positive) regions, predicting sites for hydrogen bonding and electrostatic interactions. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally implies higher chemical reactivity and polarizability, affecting how the molecule interacts with its biological target. |

| Mulliken/NBO Charges | Assigns a partial charge to each atom in the molecule. | Helps in quantifying the charge distribution and understanding intramolecular and intermolecular electrostatic interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes, as well as the nature of its binding interactions. |

Preclinical Biological Evaluation in Non Human Model Systems

In vitro Cellular Assays for Investigating Specific Biological Responses

The biological activity of 1-(4-Chlorophenyl)-3-phenethylurea has been investigated through various in vitro cellular assays designed to assess its interaction with specific signaling pathways. A key target identified for this compound and its analogs is the cannabinoid type-1 (CB1) receptor, which is a G protein-coupled receptor (GPCR) abundantly expressed in the human brain. nih.gov The engagement of this compound with the CB1 receptor has been shown to modulate downstream signaling cascades, and its potency has been quantified in several functional assays. nih.gov

Researchers have utilized cell lines expressing the human CB1 receptor to evaluate the compound's effects. The primary mechanisms assessed include calcium (Ca²⁺) mobilization, cyclic adenosine (B11128) monophosphate (cAMP) production, and [³⁵S]GTPγS binding. In these assays, this compound functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the primary (orthosteric) site to inhibit receptor activity. nih.gov

The potency of this compound in these assays is generally reported as the pIC₅₀ value, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). Across the different functional assays, the compound consistently demonstrates activity, though with varying potency depending on the specific signaling pathway being measured. Generally, the potency observed in Ca²⁺ mobilization assays is higher than in cAMP and [³⁵S]GTPγS assays. nih.gov

Table 1: In vitro Activity of this compound at the Human CB1 Receptor

| Assay Type | Reported Potency (pIC₅₀) | Source |

|---|---|---|

| Calcium (Ca²⁺) Mobilization | 7.40 | nih.gov |

| cAMP Inhibition | 6.54 | nih.gov |

| [³⁵S]GTPγS Binding | 6.58 | nih.gov |

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models provide crucial insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific data for this compound is limited, studies on closely related analogs, such as the 3-chloro substituted version (RTICBM-189), offer valuable information on the likely pharmacokinetic profile. These investigations focus on mechanistic aspects like tissue penetration and metabolic fate. nih.gov

For the 3-chloro analog, pharmacokinetic analysis in rats revealed excellent brain permeation. The brain-to-plasma concentration ratio (Kp) was determined to be 2.0, indicating that the compound readily crosses the blood-brain barrier and achieves a higher concentration in the brain tissue relative to the systemic circulation. nih.gov This is a significant characteristic for compounds targeting the central nervous system, such as CB1 receptor modulators. nih.gov

Pharmacodynamic Markers of Target Engagement in Preclinical Models

Pharmacodynamic markers are used to confirm that a compound is interacting with its intended biological target in vivo and producing a measurable downstream effect. For this compound and its analogs, which act as CB1 receptor negative allosteric modulators, target engagement has been demonstrated in behavioral models related to the receptor's function. nih.gov

The CB1 receptor is implicated in the neurobiology of addiction. nih.gov Therefore, a key pharmacodynamic measure of target engagement for a CB1 modulator is its ability to alter behaviors associated with substance use. In a rat model of cocaine addiction, the 3-chloro analog of this compound was shown to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior. nih.gov This behavioral outcome serves as a robust pharmacodynamic marker, directly linking the compound's presence to a functional modulation of the CB1 receptor system in the brain without affecting general locomotion. nih.gov This demonstrates that the compound engages the CB1 receptor at sufficient levels to produce a specific, therapeutically relevant physiological response. nih.gov

Comparative Biological Activity with Related Urea (B33335) Derivatives in Preclinical Contexts

The biological activity of this compound is best understood in the context of its structure-activity relationship (SAR) compared to other related urea derivatives. Studies have systematically modified the phenyl ring of the phenethylurea (B1617125) structure to investigate how different substituents affect potency at the CB1 receptor. nih.gov

These comparative analyses have revealed clear trends. For instance, substituting the phenyl ring with small, electron-withdrawing halogen atoms like chlorine or fluorine, particularly at the 3-position, tends to enhance potency compared to the unsubstituted analog. The 4-chloro derivative (the subject compound) is more potent than the unsubstituted version, but generally less potent than its 3-chloro and 3-bromo counterparts. nih.gov

Conversely, the introduction of electron-donating groups, such as methoxy, or larger substituents often leads to a decrease in activity. For example, the 4-methoxy analog displayed potency similar to the unsubstituted compound, but dimethoxy analogs were less potent. nih.gov A 4-hydroxy substitution completely abolished biological activity. nih.gov This highlights the sensitive dependence of the compound's inhibitory capacity on the electronic properties and size of the substituent on the phenyl ring. nih.gov

Table 2: Comparative In vitro Potency (pIC₅₀ in Ca²⁺ Assay) of Related Urea Derivatives

| Compound/Substituent | Reported Potency (pIC₅₀) | Source |

|---|---|---|

| Unsubstituted | 6.80 | nih.gov |

| 4-Chloro (Subject Compound) | 7.40 | nih.gov |

| 3-Chloro (RTICBM-189) | 7.85 | nih.gov |

| 4-Bromo | 6.83 | nih.gov |

| 3-Bromo | 7.49 | nih.gov |

| 4-Nitro | 7.07 | nih.gov |

| 4-Methoxy | 6.78 | nih.gov |

| 4-Hydroxy | <5 | nih.gov |

Advanced Research Methodologies and Analytical Techniques for Investigating 1 4 Chlorophenyl 3 Phenethylurea

Advanced Spectroscopic and Chromatographic Methods for Research Purity and Structural Integrity

The foundational step in the characterization of any new chemical entity is the unambiguous confirmation of its chemical structure and the assessment of its purity. For a compound like 1-(4-Chlorophenyl)-3-phenethylurea, a combination of advanced spectroscopic and chromatographic techniques is indispensable.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for purity assessment. A validated reversed-phase HPLC method can effectively separate the target compound from any starting materials, by-products, or degradation products. The development of such a method involves a systematic evaluation of columns, mobile phases, and gradient conditions to achieve optimal resolution. The limit of detection (LOD) and limit of quantification (LOQ) for potential impurities are determined to ensure the method's sensitivity.

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in confirming the elemental composition of this compound. Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry or Orbitrap-based mass spectrometry provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This level of precision allows for the unequivocal determination of the molecular formula. In metabolite research, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful tool for identifying potential metabolites of this compound in complex biological matrices. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can elucidate the biotransformation pathways.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the molecular structure and solution conformation of this compound. While standard 1H and 13C NMR are used for basic structural confirmation, advanced techniques like 2D NMR (COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule. For understanding the three-dimensional structure in solution, Nuclear Overhauser Effect (NOE) based experiments (NOESY, ROESY) are crucial. These experiments can reveal through-space proximities between protons, which helps in defining the preferred conformation of the flexible phenethyl group relative to the chlorophenylurea core.

Illustrative Data for Purity and Structural Analysis:

| Analytical Technique | Parameter | Illustrative Finding for this compound |

| HPLC-UV | Purity | >99.5% (at 254 nm) |

| HRMS (Orbitrap) | Molecular Formula | C15H15ClN2O, Calculated m/z: 274.0873, Found m/z: 274.0871 |

| ¹H NMR (500 MHz, DMSO-d6) | Chemical Shift (ppm) | δ 8.65 (s, 1H, -NH-), 7.45 (d, 2H, Ar-H), 7.20-7.35 (m, 7H, Ar-H), 6.30 (t, 1H, -NH-), 3.35 (q, 2H, -CH2-), 2.80 (t, 2H, -CH2-) |

| ¹³C NMR (125 MHz, DMSO-d6) | Chemical Shift (ppm) | δ 154.5 (C=O), 139.8, 138.9, 128.8, 128.4, 127.2, 126.1, 120.2, 119.5 (Ar-C), 41.2, 35.8 (-CH2-) |

Note: The NMR data presented is hypothetical and for illustrative purposes only.

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Structural Elucidation

Understanding how a molecule like this compound interacts with its biological target at an atomic level is paramount for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for visualizing these interactions.

X-ray Crystallography can provide a high-resolution three-dimensional structure of this compound bound to its target protein, provided that the complex can be crystallized. The resulting electron density map reveals the precise orientation of the ligand within the binding pocket, the specific amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and any conformational changes in the protein upon ligand binding. While no crystal structure of this compound in a complex is publicly available, research on similar urea-containing compounds has demonstrated the utility of this technique in elucidating binding modes.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins that are often challenging to crystallize. If this compound were to target such a protein, cryo-EM could be employed to visualize the ligand-target complex. This technique involves flash-freezing the sample in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. Computational reconstruction of thousands of these particle images can yield a near-atomic resolution structure of the complex, revealing the binding site of the ligand.

Hypothetical Ligand-Target Interaction Data from Structural Biology:

| Technique | Target Protein | Key Interactions Observed |

| X-ray Crystallography | Hypothetical Kinase | Hydrogen bonds from the urea (B33335) N-H groups to the backbone carbonyls of the hinge region; hydrophobic interactions of the 4-chlorophenyl ring with a hydrophobic pocket; pi-stacking of the phenethyl ring with a phenylalanine residue. |

| Cryo-EM | Hypothetical Ion Channel | Binding at an allosteric site, inducing a conformational change in the channel gate. The chlorophenyl group is nestled in a hydrophobic cleft, while the phenethyl group extends towards the lipid bilayer. |

Note: This data is hypothetical and for illustrative purposes only.

High-Throughput Screening Methodologies in Lead Identification

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. Should this compound be identified as a hit compound from an initial screen, HTS methodologies would be employed to identify analogs with improved potency, selectivity, and pharmacokinetic properties.

The development of a robust HTS assay is the first step. This could be a biochemical assay measuring the inhibition of a purified enzyme or a cell-based assay monitoring a specific cellular phenotype or signaling pathway. The assay is then miniaturized to a 384- or 1536-well plate format to allow for automated screening of thousands of compounds.

Once a validated HTS assay is in place, a library of compounds structurally related to this compound would be synthesized or procured. This focused library would explore variations in the substituents on both the phenyl and phenethyl rings to establish structure-activity relationships (SAR). The data generated from the HTS campaign would identify "lead" compounds for further optimization.

Example of a High-Throughput Screening Cascade for Analogs of this compound:

| Screening Stage | Assay Type | Purpose | Illustrative Outcome |

| Primary Screen | Biochemical (e.g., Kinase Inhibition Assay) | To identify active compounds from a diverse library. | This compound identified as a hit with 65% inhibition at 10 µM. |

| Dose-Response Confirmation | Biochemical | To determine the potency (IC50) of the primary hits. | This compound confirmed with an IC50 of 5.2 µM. |

| Secondary Screening | Cell-based (e.g., Target Engagement Assay) | To confirm activity in a cellular context and filter out non-specific compounds. | Analogs with improved cellular potency identified. |

| Lead Optimization | SAR by catalog and custom synthesis | To synthesize and test analogs to improve potency, selectivity, and ADME properties. | Identification of a lead compound with an IC50 of 200 nM and good cell permeability. |

Note: This data is hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Opportunities for Urea Based Compounds

Design of Next-Generation Analogues with Enhanced Selectivity and Mechanistic Precision

A primary focus of future research will be the rational design of next-generation analogues of urea (B33335) compounds to improve their therapeutic profiles. For a molecule like 1-(4-Chlorophenyl)-3-phenethylurea, this would involve systematic modifications of its chemical structure to enhance its selectivity for specific biological targets and to elucidate its precise mechanism of action.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Researchers will likely synthesize a library of analogues by modifying the 4-chlorophenyl and phenethyl groups of the parent compound. These modifications could include altering the position and nature of the halogen substituent on the phenyl ring or introducing different functional groups on the phenethyl moiety. The goal of these studies is to identify which structural features are critical for biological activity and to optimize potency and selectivity.

Conformationally Restricted Analogues: To improve target binding and reduce off-target effects, future designs may incorporate cyclic structures or other rigidifying elements into the urea backbone. This approach can lock the molecule into a bioactive conformation, enhancing its affinity and specificity for the intended target.

Bioisosteric Replacement: The urea functional group itself can be replaced by other chemical groups that mimic its hydrogen bonding capabilities but may offer improved pharmacokinetic properties, such as better solubility or metabolic stability. Examples of urea bioisosteres include thiourea, guanidinium, and various heterocyclic scaffolds. The exploration of such replacements for the urea moiety in this compound could lead to the discovery of novel compounds with superior drug-like properties.

A hypothetical design strategy for next-generation analogues of this compound is presented in the table below.

| Modification Strategy | Rationale | Potential Outcome |

| Varying Phenyl Ring Substituents | To probe the electronic and steric requirements for target binding. | Enhanced potency and selectivity. |

| Modifying the Phenethyl Group | To explore different hydrophobic interactions and alter pharmacokinetic properties. | Improved metabolic stability and bioavailability. |

| Cyclization of the Urea Linker | To restrict conformational flexibility and increase binding affinity. | Higher target specificity and reduced off-target effects. |

| Bioisosteric Replacement of Urea | To improve physicochemical properties like solubility and cell permeability. | Development of novel chemical entities with better drug-like profiles. |

Exploration of New Biological Targets and Novel Therapeutic Avenues

Urea derivatives have already demonstrated a broad range of biological activities, acting as anticancer, antibacterial, antiviral, and antidiabetic agents. Current time information in Leeds, GB. Future research will undoubtedly uncover new biological targets and therapeutic applications for this versatile class of compounds.

For a compound like this compound, which has been investigated for its effects on cellular processes, a key area of future research will be target identification and validation. Modern chemical biology approaches, such as affinity-based protein profiling and chemoproteomics, can be employed to identify the specific proteins that this compound interacts with within a cell.

Potential new therapeutic avenues for urea-based compounds include:

Epigenetic Modulators: There is growing interest in developing urea derivatives that can inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and protein methyltransferases. ontosight.ai These targets are implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Inhibitors of Protein-Protein Interactions (PPIs): The ability of the urea moiety to mimic peptide bonds makes it an attractive scaffold for designing inhibitors of PPIs, which are often challenging to target with small molecules.

Modulators of the Endocannabinoid System: Urea derivatives have shown promise as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which are involved in the metabolism of endocannabinoids and other signaling lipids. Inhibition of these enzymes has therapeutic potential for pain, inflammation, and neurological disorders.

The table below lists some potential novel biological targets for urea-based compounds.

| Biological Target Class | Examples | Potential Therapeutic Area |

| Kinases | VEGFR, PDGFR, Raf kinases | Cancer, Angiogenesis-related diseases |

| Proteases | Cathepsins, HCV Protease | Cancer, Viral Infections |

| Epigenetic Enzymes | HDACs, PRMTs | Cancer, Inflammatory Diseases |

| G-Protein Coupled Receptors (GPCRs) | P2Y1 | Thrombosis |

| Ion Channels | TRP Channels | Pain, Inflammation |

Integration of Artificial Intelligence and Machine Learning in Urea Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new urea-based drugs. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy that surpasses traditional methods.

For a compound like this compound, AI and ML could be applied in several ways:

Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel urea derivatives based on their chemical structure. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new urea-based molecules with desired properties. These models can explore a vast chemical space to identify novel scaffolds that may not have been conceived through traditional medicinal chemistry approaches.

Optimization of Synthetic Routes: AI can also be used to devise more efficient and sustainable synthetic pathways for producing urea derivatives, addressing some of the challenges associated with traditional synthetic methods.

The application of AI and ML in the design of urea derivatives is summarized in the table below.

| AI/ML Application | Description | Impact on Drug Discovery |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Using ML to build models that correlate chemical structure with biological activity. | Enables rapid screening of virtual compound libraries and prioritization of synthetic efforts. |

| Generative Adversarial Networks (GANs) | Employing generative models to design novel molecules with optimized properties. | Accelerates the discovery of new chemical entities with improved efficacy and safety profiles. |

| Predictive ADMET Modeling | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Reduces late-stage attrition of drug candidates due to poor pharmacokinetic or safety profiles. |

Challenges and Perspectives in Advancing Urea-Based Chemical Biology Research

Despite the significant promise of urea-based compounds, several challenges need to be addressed to fully realize their therapeutic potential.

Solubility and Bioavailability: Many urea derivatives suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. Current time information in Leeds, GB. Future research will need to focus on developing formulation strategies and chemical modifications to overcome these limitations.

Synthetic Accessibility and Sustainability: While numerous methods exist for synthesizing ureas, some traditional approaches involve hazardous reagents like phosgene. Current time information in Leeds, GB. A continuing challenge is the development of greener and more efficient synthetic methodologies.

Target Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects remains a critical challenge in drug discovery. The development of more precise design strategies and screening assays will be essential.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(4-Chlorophenyl)-3-phenethylurea, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves reacting 4-chlorophenyl isocyanate with phenethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. Triethylamine is often added to neutralize HCl byproducts. Optimization strategies include:

-

Solvent selection : Polar aprotic solvents improve reaction rates and yields .

-

Temperature control : Reflux (~65°C) ensures efficient mixing and minimizes side reactions .

-

Purification : Column chromatography or recrystallization from ethanol/hexane mixtures enhances purity .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O | |

| Molecular Weight | 246.70 g/mol | |

| Typical Yield | 60–75% (after optimization) |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic substitution patterns and urea linkage. For example, the urea NH protons appear at δ 8.5–9.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks at m/z 247.1 .

Advanced Research Questions

Q. How does structural modification of this compound influence its pharmacological activity?

- Methodology :

-

Analog Synthesis : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl rings to study steric and electronic effects. For example, 1-(4-Chloro-3-trifluoromethylphenyl) analogs show enhanced serine protease inhibition .

-

Biological Assays : Use enzyme inhibition assays (e.g., trypsin-like proteases) to quantify IC₅₀ values. Molecular docking simulations (PDB: GP6) predict binding interactions .

- Key Finding :

| Analog Modification | IC₅₀ (Serine Protease) | Source |

|---|---|---|

| 4-Chlorophenyl (baseline) | >100 µM | |

| 4-CF₃/3-Cl substitution | 12.5 µM |

Q. What are the challenges in resolving contradictory data on solubility and stability of this compound?

- Methodology :

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Contradictions arise from crystallinity variations; sonication or co-solvents (e.g., PEG-400) improve reproducibility .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring identify hydrolytic susceptibility at the urea moiety. Storage under argon at -20°C is recommended .

Q. How can computational modeling guide the design of this compound derivatives?

- Methodology :

- QSAR Models : Correlate substituent Hammett σ values with bioactivity. Para-chloro groups enhance lipophilicity (logP ~3.2), improving membrane permeability .

- Docking Simulations : Use AutoDock Vina with serine protease structures (e.g., PDB 1SGT) to predict binding poses. Urea carbonyl interactions with catalytic triad residues (His57, Ser195) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。